molecular formula C10H17BClNO3 B1378264 (3-((Dimethylamino)methyl)-4-methoxyphenyl)boronic acid hydrochloride CAS No. 1485418-43-6

(3-((Dimethylamino)methyl)-4-methoxyphenyl)boronic acid hydrochloride

Cat. No. B1378264
M. Wt: 245.51 g/mol
InChI Key: DRTWKCITPCJXGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-((Dimethylamino)methyl)-4-methoxyphenyl)boronic acid hydrochloride (DMM-MPBAH) is an organic compound that is commonly used in laboratory experiments due to its versatile properties. DMM-MPBAH is an important reagent in organic synthesis and has been used for a variety of applications, including the synthesis of pharmaceuticals, agrochemicals, and materials. It is also used in the synthesis of peptides, carbohydrates, and other compounds. Additionally, DMM-MPBAH has been used in the study of biochemical and physiological effects, as well as in the development of new drugs.

Scientific Research Applications

Formation of Tetraarylpentaborates

The compound is involved in the formation of cationic rhodium complexes with new tetraarylpentaborates. This was observed in a study where (4-methoxyphenyl)boronic acid reacted with an aryloxorhodium complex. These complexes were characterized and found to smoothly undergo hydrolysis, demonstrating a potential application in the synthesis of complex organometallic structures (Nishihara, Nara, & Osakada, 2002).

Synthesis of Steroid Compounds

This chemical is used in steroid synthesis. One study demonstrated its reaction with 1,3-cyclohexanedione in the presence of alkali, leading to the formation of bicyclic triketone. This process is significant for the synthesis of steroid compounds and related substances, showing its applicability in medicinal chemistry (Nazarov & Zavyalov, 1956).

Radioimmunoassay Applications

This compound has been used in the synthesis of a dibenz[b,e]oxepin-bovine serum albumin conjugate, applicable in the radioimmunoassay of certain drugs. This shows its utility in developing analytical techniques for drug detection and quantification (Ohshima et al., 1992).

Macrocyclic Chemistry

It's also used in the synthesis of dimeric and macrocyclic boronates. A study described the preparation of a tetrameric macrocyclic compound and dimeric boronates from different aryl boronic acids, indicating its role in the creation of complex molecular architectures (Fárfan et al., 1999).

Metabolite Profiling

In the context of drug development and testing, this compound has been involved in bioanalysis and metabolite profiling studies. For instance, it was used to evaluate the anticancer potential of a new molecule, demonstrating its role in pharmacological research (Zagade et al., 2020).

properties

IUPAC Name

[3-[(dimethylamino)methyl]-4-methoxyphenyl]boronic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16BNO3.ClH/c1-12(2)7-8-6-9(11(13)14)4-5-10(8)15-3;/h4-6,13-14H,7H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRTWKCITPCJXGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OC)CN(C)C)(O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17BClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-((Dimethylamino)methyl)-4-methoxyphenyl)boronic acid hydrochloride

CAS RN

1485418-43-6
Record name (3-((dimethylamino)methyl)-4-methoxyphenyl)boronic acid hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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